molecular formula C17H15BrO3S B2456303 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 306730-24-5

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No. B2456303
CAS RN: 306730-24-5
M. Wt: 379.27
InChI Key: XVMCTOTWOAZALL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid, commonly referred to as “4-Bromo-2-methylsulfanyl-4-oxobutanoic acid” (BMSOBA), is an important organic compound that has been studied extensively for its potential applications in scientific research. BMSOBA is a white crystalline solid that is soluble in water and ethanol and has a melting point of 203-205°C. It is a synthetic compound that can be produced through a number of different synthesis methods, and has a wide range of applications in the medical and scientific fields.

Scientific Research Applications

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid has been used extensively in scientific research, particularly in the medical field. It has been used to study the effects of various drugs on the human body, as well as to investigate the effects of certain drugs on specific disease states. This compound has also been used to study the effects of certain hormones on the body, as well as to investigate the effects of certain hormones on specific diseases. Additionally, this compound has been used to study the effects of certain enzymes on the body, as well as to investigate the effects of certain enzymes on specific diseases.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of drugs and hormones. Specifically, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and hormones in the body. Additionally, this compound has been shown to inhibit the activity of the enzyme aromatase, which is involved in the conversion of androgens to estrogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to have a number of beneficial effects. This compound has been shown to reduce inflammation, reduce the risk of certain cancers, and reduce the risk of cardiovascular disease. Additionally, this compound has been shown to reduce the risk of stroke and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in a wide range of temperatures and pH levels. Additionally, this compound is generally considered to be a safe compound, with no known toxic effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, this compound can be difficult to synthesize, and the yields are often low.

Future Directions

There are a number of possible future directions for research involving 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid. One area of research that could be explored is the use of this compound for the treatment of certain diseases, such as cancer, cardiovascular disease, and stroke. Additionally, further research could be conducted to investigate the effects of this compound on the metabolism of drugs and hormones, as well as its effects on cognitive function. Finally, further research could be conducted to investigate the potential use of this compound in drug delivery systems, as well as its potential use as an anti-inflammatory agent.

Synthesis Methods

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid can be synthesized through several different methods, the most common of which is the reaction of 4-bromophenylsulfonyl chloride with 3-methylbenzene-1-sulfonic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent, such as dimethylformamide or dimethylsulfoxide. The reaction is usually carried out at room temperature, and produces this compound in a yield of approximately 60-70%. Other methods for synthesizing this compound include the reaction of 4-bromophenyl sulfonyl chloride with 3-methylbenzoic acid in the presence of a base, and the reaction of 4-bromophenylsulfonyl chloride with 3-methylbenzene-1-sulfonamide in the presence of a base.

properties

IUPAC Name

4-(4-bromophenyl)-2-(3-methylphenyl)sulfanyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3S/c1-11-3-2-4-14(9-11)22-16(17(20)21)10-15(19)12-5-7-13(18)8-6-12/h2-9,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMCTOTWOAZALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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